This refers to a molecule's affinity for lipids (fats). Octanol, with its long hydrocarbon chain, mimics the fatty environment within cells. By measuring the Octanol-Water Partition Coefficient (Kow), scientists can assess how readily a drug dissolves in fat compared to water. A higher Kow indicates greater lipophilicity, which can influence a drug's absorption, distribution, and potential for crossing cell membranes .
Due to its similarity to cell membranes, Octanol helps predict how easily a drug can passively diffuse through them. Drugs with a higher Kow tend to readily permeate cell membranes, impacting their bioavailability and potential for reaching target sites within the body .
The BBB is a protective layer that restricts the entry of foreign substances into the brain. By comparing a drug's Kow to established values for known BBB-penetrating drugs, scientists can gain insights into its potential for reaching the central nervous system .
Octanol also plays a significant role in environmental science research:
Scientists use Octanol to model the environmental fate of various organic contaminants. The Octanol-Air Partition Coefficient (Koa) helps predict how readily a compound will partition between air, water, and soil, influencing its persistence and potential for bioaccumulation in organisms .
By measuring the Kow of different pollutants, researchers can estimate their potential toxicity to aquatic organisms. Compounds with higher Kow values tend to bioaccumulate in fatty tissues of aquatic life, potentially leading to adverse effects .
1-Octanol, also known as octan-1-ol, is a fatty alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end, giving it both hydrophobic and hydrophilic properties. This compound is primarily known for its pungent odor and is widely used in the synthesis of esters for perfumes and flavorings .
The primary mechanism of action relevant to scientific research is related to 1-octanol's amphiphilic nature. The hydrophobic chain allows it to partition into the lipid bilayer membranes of cells, while the hydrophilic hydroxyl group interacts with the aqueous environment. This partitioning behavior is used in the determination of octanol-water partition coefficient (log P), a key parameter in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other chemicals.
The reaction of 1-octanol with sulfuric acid can produce octyl sulfate:
1-Octanol exhibits several biological activities. It has been studied for its potential effects on neurological conditions, such as essential tremor, where it may alleviate symptoms at lower doses compared to ethanol, thus reducing intoxication risks . Additionally, it serves as a model compound in pharmacology for evaluating the lipophilicity of drugs due to its partitioning behavior between water and octanol, which mimics cell membrane interactions .
1-Octanol can be synthesized through various methods:
1-Octanol has diverse applications across various industries:
Research indicates that 1-octanol interacts with biological membranes, influencing drug absorption and distribution. Its partitioning behavior is crucial for understanding how drugs behave within biological systems. Models based on the water/octanol partition coefficient help predict dermal absorption rates and bioavailability of various compounds .
Several compounds share structural similarities with 1-octanol. Below is a comparison highlighting their unique features:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Heptanol | C7H16O | Shorter carbon chain; used in solvents. |
Nonanol | C9H20O | Longer carbon chain; more hydrophobic. |
Decanol | C10H22O | Higher boiling point; used in surfactants. |
Octanoic Acid | C8H16O2 | Carboxylic acid form; used in food additives. |
Octyl Acetate | C10H20O2 | Ester derivative; used in fragrances. |
What sets 1-octanol apart from these similar compounds is its specific application in evaluating lipophilicity and its dual role as both an alcohol and a precursor for various esters. Its balance between hydrophobicity and hydrophilicity makes it an essential model compound in pharmaceutical research.
The hydrodimerization of 1,3-butadiene involves coupling two molecules to form linear C8 intermediates, such as 2,7-octadien-1-ol, which is subsequently hydrogenated to n-octanol. Palladium-based catalysts are central to this process. For example, palladium acetate in sulfolane with triethylamine bicarbonate achieves 2,7-octadien-1-ol yields of 68–89% under optimized conditions (70–120°C, 50–110 bar). Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMI·BF₄), enhance catalyst stability and selectivity. A palladium complex in BMI·BF₄ achieves 49% butadiene conversion and a turnover frequency (TOF) of 204 h⁻¹ under 5 atm CO₂.
Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Pd(OAc)₂ in sulfolane | 70–120 | 50–110 | 89 | 95 | 85 |
(BMI)₂PdCl₄ in BMI·BF₄ | 70 | 5 (CO₂) | 49 | 94 | 204 |
The U.S. Food and Drug Administration (FDA) approved n-octanol production via butadiene hydrodimerization in 2005, validating its safety for food additives. Key steps include:
The shake-flask method remains a foundational approach for Kow determination, particularly for hydrophobic and volatile hydrocarbons. Traditional shake-flask procedures involve vigorous mixing of octanol and aqueous phases, often leading to persistent emulsions that complicate phase separation and introduce measurement errors [1]. To address this, Sanemasa et al. (1994) developed a modified vapor-phase equilibration technique, where air is bubbled through an octanol phase containing the solute, transferring the solute vapor to a separate water phase without direct liquid-liquid contact [1]. This method eliminates emulsification and reduces experimental variability, achieving coefficients of variation below 5% for volatile alkanes like n-hexane and cyclohexane [1].
Further optimizations focus on flask geometry and oxygen transfer efficiency. Glazyrina et al. (2011) demonstrated that baffled flasks with large hydrophobic membranes (e.g., UYF 500 mL designs) enhance oxygen mass transfer coefficients (kLa) to over 200 h⁻¹, critical for aerobic microbial cultivations involving octanol [2]. However, evaporation losses and lipid adhesion to flask walls remain challenges. For instance, unbaffled tubular shake (TS) flasks lose up to 60% of aqueous volume due to evaporation, whereas polytetrafluoroethylene (PTFE)-capped designs limit losses to 3% [2]. Table 1 summarizes key performance metrics across flask designs.
Table 1: Performance of Shake-Flask Designs in Octanol-Water Partitioning
Flask Design | kLa (h⁻¹) | Evaporation Loss (%) | Fat Adhesion (g) |
---|---|---|---|
UYF 500 mL | >200 | 28 | 0.28 |
TS Unbaffled | 150 | 60 | 0.10 |
DN PTFE | 100 | 3 | 0.05 |
PSC Baffled | 120 | 2 | 0.15 |
Reverse-phase HPLC has emerged as a high-throughput alternative to shake-flask methods, particularly for noncongeneric compounds. The retention factor (log k) is extrapolated to 100% aqueous mobile phases to derive log kw, which correlates with experimental log P values [5]. A study involving 40 structurally diverse drugs and flavonoids demonstrated a strong linear relationship (r² = 0.97) between log P and log kw using a C18 stationary phase [5]. Validation with 25 additional compounds confirmed the robustness of this model, yielding a standard error of 0.07 [5].
While NMR spectroscopy is not explicitly covered in the provided literature, emerging studies suggest its utility in quantifying solute partitioning through chemical shift perturbations. This method relies on detecting changes in proton resonance frequencies as compounds distribute between octanol and aqueous phases. Although NMR offers advantages in non-destructive analysis and structural elucidation, its current application to Kow determination remains experimental, with limited validation against standardized methods.
The OECD has established rigorous protocols to ensure reproducibility across laboratories. Test Guideline 117 specifies HPLC-based determination using a minimum of three octanol-water volumetric ratios to interpolate capacity factors [6]. Automated titration systems, as described by Grum et al. (2023), enhance precision by monitoring pH shifts under argon saturation, minimizing CO₂ interference [3]. For volatile analytes, pre-dosing octanol with 5% water (v/v) improves kinetic solubility, reducing measurement artifacts [3].
Key OECD requirements include:
Irritant